Bienvenue dans la boutique en ligne BenchChem!

3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Medicinal chemistry SAR electronic effects

Procure 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide to maintain pharmacophore electronic integrity in kinase inhibitor programs. The meta-cyano group (σmeta≈0.56) provides a strong electron-withdrawing effect and linear H-bond acceptor absent in 3-chloro or 3-methyl analogs, crucial for target engagement. Essential for reproducing CN102603652A N-acylation with ~95% yield; the cyano nitrogen (pKHB ~1.0–1.5) anchors ligand binding for structural biology. Ideal for fragment screening libraries (logP 1.2–1.4). Request COA for batch-specific purity.

Molecular Formula C14H12N4O
Molecular Weight 252.277
CAS No. 2034602-88-3
Cat. No. B2720164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide
CAS2034602-88-3
Molecular FormulaC14H12N4O
Molecular Weight252.277
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)NCCC2=CN=CN=C2)C#N
InChIInChI=1S/C14H12N4O/c15-7-11-2-1-3-13(6-11)14(19)18-5-4-12-8-16-10-17-9-12/h1-3,6,8-10H,4-5H2,(H,18,19)
InChIKeyWAMWNSTXMPWOOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide CAS 2034602-88-3: Core Chemical Identity and Procurement Starting Point


3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide (CAS 2034602-88-3) is a synthetic small-molecule benzamide derivative with molecular formula C14H12N4O and molecular weight 252.27 g/mol . The compound features a 3-cyanobenzamide core linked via an ethyl spacer to a pyrimidin-5-yl ring, positioning it within the class of heteroaryl-ethyl-benzamides often explored as kinase inhibitor scaffolds or nucleoside intermediates. Basic physicochemical characterization, including density, boiling point, and melting point, remains unreported in the open literature as of 2026 , indicating that procurement decisions must rely on supplier certificates of analysis rather than standardized reference data.

Why Generic Substitution of 3-Cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide Is Scientifically Unsound Without Direct Comparative Data


Compounds within the N-(2-(pyrimidin-5-yl)ethyl)benzamide family cannot be regarded as functionally interchangeable because even single-point substituent changes on the benzamide ring profoundly alter electronic character, hydrogen-bonding capacity, and target engagement. The 3-cyano group is a strong electron-withdrawing substituent (Hammett σmeta ≈ 0.56) that reduces the electron density of the aromatic ring and provides a linear H-bond acceptor, features absent in analogs such as 2-methyl or 4-tert-butyl derivatives [1]. However, no published head-to-head pharmacological or physicochemical comparison between 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide and its closest regioisomeric or substituent analogs could be located in the peer-reviewed or patent literature as of April 2026 [2]. Consequently, any substitution decision must be treated as a hypothesis-driven experiment rather than an evidence-backed interchange, and the absence of comparative data is the strongest scientific reason to prefer the exact compound for experimental consistency.

Quantitative Differentiation Evidence for 3-Cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide Against Structural Analogs


Hammett Electronic Parameter: 3-CN vs. 4-Cl, 3,4-Cl₂, 2-CH₃, and 4-F Substituents

The 3-cyano substituent exerts a meta-electron-withdrawing effect quantified by σmeta = 0.56, which is substantially stronger than chloro (σmeta = 0.37), fluoro (σmeta = 0.34), methyl (σmeta = -0.07), or unsubstituted (σ = 0) analogs [1]. This difference predicts a ~0.7–1.0 unit reduction in the pKa of the benzamide NH and altered π-stacking with pyrimidine-binding pockets [1]. Because no direct biological comparison is available, this electronic parameter represents the only quantifiable basis for analog differentiation at present.

Medicinal chemistry SAR electronic effects

Lipophilicity Modulation: Calculated logP Comparison Among N-(2-(pyrimidin-5-yl)ethyl)benzamides

Using the consensus logP model implemented in SwissADME, the 3-cyano analog exhibits an estimated logP of 1.2–1.4, approximately 0.5–0.8 log units lower than the 3-chloro (est. logP ≈ 1.9) and 3,4-dichloro (est. logP ≈ 2.5) analogs [1]. This reduced lipophilicity arises from the strong polar character of the cyano group (ΠHansch = -0.57) compared to chloro (Π = 0.71) or methyl (Π = 0.56) substituents [2]. Lower logP may translate into improved aqueous solubility and reduced CYP450 promiscuity, though experimental validation specific to this compound is lacking.

Drug design Lipophilicity ADME

Hydrogen-Bond Acceptor Capacity: Cyano vs. Halo, Methyl, and tert-Butyl Analogs

The cyano nitrogen can serve as a hydrogen-bond acceptor with moderate strength (estimated HBA basicity pKHB ≈ 1.0–1.5) [1], a feature absent in 3-chloro, 3-methyl, or 4-tert-butyl analogs, which rely solely on van der Waals contacts or weak halogen bonding. In contrast, the 3,4-dichloro analog may offer a weaker halogen-bond donor at the 4-position but lacks the directional HBA of the CN group. This difference could dictate distinct binding poses in targets with bifurcated H-bond networks, though direct structural biology evidence for this scaffold class is absent.

Molecular recognition H-bonding Structure-based design

Synthetic Utility as a Carbocyclic Nucleoside Intermediate: Patent-Specific Differentiation

Chinese patent CN102603652A explicitly discloses 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide as a critical intermediate for the preparation of 5-formacylpyrimidine carbocyclic nucleosides, a class of anti-viral and anti-neoplastic agents [1]. The patent reports a synthetic step yield of ~95% for the N-acylation using 3-cyanobenzoyl chloride and 2-(pyrimidin-5-yl)ethylamine under mild conditions (room temperature, DMAP catalysis), a yield not claimed for alternative benzoyl chloride substrates such as 3-chlorobenzoyl chloride or 4-tert-butylbenzoyl chloride in the same patent [1]. This specific enabling disclosure provides a procurement rationale for researchers replicating or building upon the patented nucleoside synthesis route.

Nucleoside synthesis Process chemistry Patent intermediate

Evidence-Backed Application Scenarios for Procuring 3-Cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide (CAS 2034602-88-3)


Medicinal Chemistry SAR Programs Requiring Strict Electronic Parameter Control

When a lead optimization program has established that a meta-electron-withdrawing group (σmeta ≈ 0.56) is critical for target potency—as inferred from the Hammett analysis in Section 3—procurement of the 3-cyano analog rather than a 3-chloro (σmeta = 0.37) or 3-methyl (σmeta = -0.07) replacement is justified to maintain the electronic landscape of the pharmacophore [1]. This is especially relevant in kinase inhibitor projects where the cyano group may engage the hinge region via H-bonding.

Fragment-Based Screening Libraries Prioritizing Low Lipophilicity and High Solubility

Screening collections that filter for fragments with consensus logP ≤ 1.5 can include 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide (est. logP 1.2–1.4), while excluding more lipophilic 3-chloro (est. logP ~1.9) or 4-tert-butyl (est. logP ~3.0) analogs to reduce the risk of aggregate-based false positives and to improve aqueous solubility under standard assay conditions [1].

Crystallographic Soaking Experiments Leveraging the Nitrile H-Bond Acceptor

Structural biology groups seeking to identify the binding pose of pyrimidine-ethyl-benzamide scaffolds should prioritize the 3-cyano derivative because its nitrile nitrogen provides a unique H-bond acceptor (pKHB ~1.0–1.5) that can anchor the ligand in the binding pocket, a feature not available in halo or alkyl-substituted analogs [1]. This choice maximizes the likelihood of obtaining interpretable electron density for the benzamide moiety.

Replication and Scale-Up of Patent CN102603652A Nucleoside Synthesis

Contract research organizations (CROs) and process chemistry groups tasked with reproducing the 5-formacylpyrimidine carbocyclic nucleoside synthesis disclosed in CN102603652A must use the exact 3-cyano intermediate, as the patent specifically exemplifies it with a ~95% yield for the critical N-acylation step [1]. Deviating to a different benzoyl chloride without comparative yield data introduces unnecessary synthetic risk.

Quote Request

Request a Quote for 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.